

# Part 1: Executive Summary & Strategic Route Selection

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## Compound of Interest

Compound Name: 3-(2-Methylaminoethyl)indol-5-ol  
oxalate

CAS No.: 1975-81-1

Cat. No.: B132480

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Target Molecule: N-Methylserotonin Oxalate (CAS: 1975-81-1 for oxalate; 1134-01-6 for free base).[1][2][3] Primary Application: High-affinity 5-HT

/5-HT

receptor agonist; serotonin reuptake inhibitor probe; analytical standard for botanical analysis (*Actaea racemosa*).[1][2][3]

The Synthesis Challenge: The primary obstacle in synthesizing N-methylated tryptamines is selectivity.[1] Direct alkylation (e.g., using methyl iodide) of serotonin (5-HT) typically results in a mixture of:

- Unreacted starting material.[1][3]
- The desired N-monomethyl product.[1][2][3]
- The N,N-dimethyl impurity (Bufotenine) — a controlled substance in many jurisdictions and a difficult-to-separate contaminant.[1][2][3]

- O-alkylation products (due to the phenolic hydroxyl).[1][2][3]

Selected Methodology: The Formylation-Reduction Pathway To ensure pharmaceutical-grade purity (>98%) and strict regulatory compliance (avoiding Bufotenine), this guide details the N-Formylation/Reduction Route.[1][2][3] This pathway guarantees mono-substitution by installing a formyl group (-CHO) which is subsequently reduced to a methyl group (-CH

).[1][2]

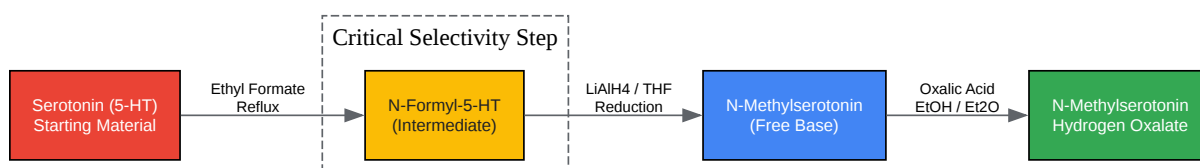
Regulatory Disclaimer: N-Methylserotonin is a structural analog of Bufotenine (Schedule I in the US).[1][2][3] While N-Methylserotonin itself is not typically scheduled, it may be treated as a controlled analog under the Federal Analogue Act if intended for human consumption.[1][2][3] This protocol is strictly for in-vitro research and analytical standard preparation.

## Part 2: Chemical Pathway & Retrosynthesis

The synthesis proceeds in three distinct phases to maximize yield and purity.

- N-Formylation: Conversion of the primary amine to the N-formyl amide.[1][3]
- Reduction: Transformation of the amide to the secondary amine using LiAlH<sub>4</sub>
- Salt Formation: Stabilization of the base as the crystalline hydrogen oxalate salt.[3]

### Pathway Visualization



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Figure 1: The Formylation-Reduction pathway ensures 100% selectivity for the mono-methylated product, bypassing the risk of dimethylation.[1][2]

## Part 3: Detailed Experimental Protocols

### Phase 1: N-Formylation of Serotonin

Objective: Mask the amine to prevent over-alkylation.[1][2]

Reagents:

- Serotonin Hydrochloride (1.0 eq)[1][2][3]
- Ethyl Formate (Solvent/Reagent, excess)[1][2][3]
- Triethylamine (1.1 eq, to free the base)[2][3]

Protocol:

- Free Basing: Dissolve Serotonin HCl in a minimum amount of water, neutralize with saturated NaHCO<sub>3</sub>, and extract into ethyl acetate (EtOAc). Dry organic layer (MgSO<sub>4</sub>) and evaporate to obtain Serotonin free base.[1][3]
  - Note: If starting with Serotonin Creatinine Sulfate, extensive desalting is required first.[1][3]
- Reaction: Suspend Serotonin free base (e.g., 5.0 g) in Ethyl Formate (50 mL).
- Reflux: Heat the suspension to reflux (54°C) with stirring. The reaction typically completes in 4–6 hours.[1][3]
- Monitoring: Monitor via TLC (System: CHCl<sub>3</sub>:MeOH 9:1). The starting amine spot (polar, baseline) should disappear, replaced by the less polar amide.[1][3]
- Workup: Evaporate the excess ethyl formate under reduced pressure. The residue is N-formyl-serotonin.[1][2][3]

- Yield Expectation: 85–95%.<sup>[1][3]</sup>
- Appearance: Pale brown oil or amorphous solid.<sup>[1][3]</sup>

## Phase 2: Reduction to N-Methylserotonin

Objective: Reduce the carbonyl to a methylene group.<sup>[1][2]</sup>

Reagents:

- Lithium Aluminum Hydride (LiAlH<sub>4</sub>) (3.0 eq)<sup>[1][2][3]</sup>
- Anhydrous Tetrahydrofuran (THF) (dried over molecular sieves)<sup>[1][2][3]</sup>

Protocol:

- Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.
- Solvation: Add anhydrous THF (100 mL) and carefully add LiAlH<sub>4</sub> pellets/powder at 0°C. Stir until suspended.
- Addition: Dissolve the N-formyl intermediate from Phase 1 in anhydrous THF (30 mL). Add this solution dropwise to the LiAlH<sub>4</sub> suspension at 0°C. Caution: Exothermic.<sup>[3]</sup>
- Reflux: Once addition is complete, warm to room temperature, then reflux (66°C) for 4 hours.
- Quenching (Fieser Method): Cool to 0°C. Carefully add:
  - mL Water ( = mass of LiAlH<sub>4</sub> in grams)<sup>[2][3]</sup>
  - mL 15% NaOH solution<sup>[2]</sup>

- mL Water[2][3]
- Filtration: A white granular precipitate (lithium aluminate) forms.[1][3] Filter through a Celite pad.[1][3] Wash the pad with warm THF.[3]
- Isolation: Concentrate the filtrate in vacuo to yield crude N-methylserotonin free base.

## Phase 3: Oxalate Salt Formation & Crystallization

Objective: Create the stable, crystalline salt form for storage and analysis.[3]

Reagents:

- Crude N-Methylserotonin Free Base[1][2][3]
- Anhydrous Ethanol (EtOH)[1][2][3]
- Oxalic Acid Dihydrate (1.0 eq)[1][2][3]
- Diethyl Ether (Et  
O)[1][2][3]

Protocol:

- Dissolution: Dissolve the crude free base (e.g., 1.0 g, ~5.2 mmol) in a minimum volume of warm anhydrous Ethanol (~5–10 mL).
- Acid Preparation: Separately, dissolve Oxalic Acid (0.66 g, 5.2 mmol, 1.0 eq) in Ethanol (5 mL).
- Precipitation: Add the oxalic acid solution dropwise to the amine solution with vigorous stirring.
  - Observation: The solution may warm slightly.[3] A white to off-white precipitate should begin to form.[1][2][3]
- Crystallization: If no precipitate forms immediately, add Diethyl Ether dropwise until the solution becomes turbid (cloud point). Store at 4°C overnight.

- Collection: Filter the crystals via vacuum filtration. Wash with cold Et O/EtOH (1:1) mixture.

- Drying: Dry under high vacuum at 40°C for 24 hours.

Product Specifications:

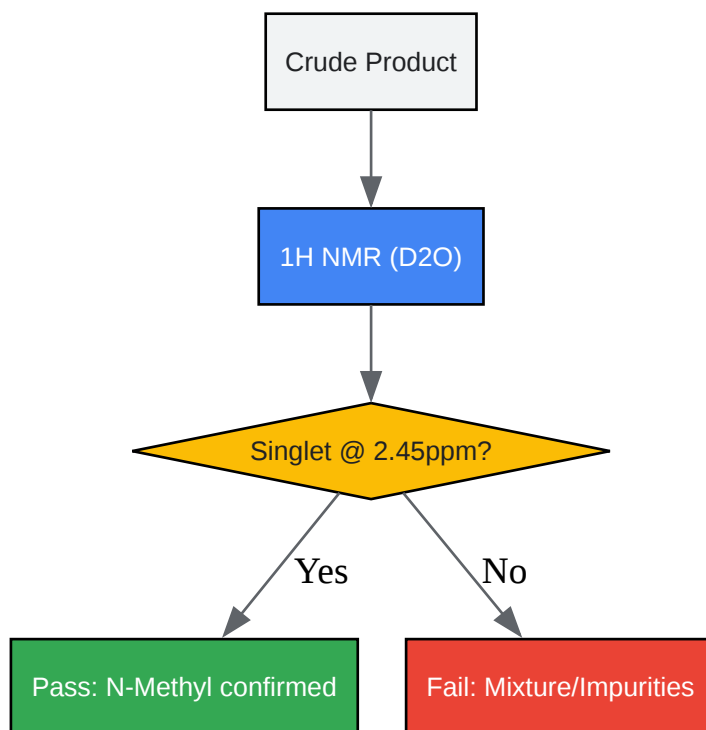
- Appearance: White to off-white crystalline powder.[\[1\]\[2\]\[3\]](#)
- Melting Point: 161–162°C (dec.)[\[1\]\[3\]\[4\]](#) [Ref 1].
- Stoichiometry: 1:1 (Mono-cation : Hydrogen Oxalate anion).[\[1\]\[2\]\[3\]](#)

## Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these standard metrics.

Test	Expected Result	Interpretation
TLC	Single spot, Rf ~0.4 (CHCl <sub>3</sub> :MeOH:NH <sub>4</sub> OH 80:20: <a href="#">[1][2]1</a> )	Absence of starting material (lower Rf) and Bufotenine (higher Rf). <a href="#">[1][2][3]</a>
<sup>1</sup> H NMR	2.45 ppm (s, 3H, N-CH <sub>3</sub> )	Diagnostic singlet. If doublet or complex, formyl group remains. <a href="#">[1][3]</a>
<sup>1</sup> H NMR	6.7–7.2 ppm (Indole protons)	Confirms indole core integrity (no oxidation). <a href="#">[1][2][3]</a>
Solubility	Soluble in Water, warm EtOH. <a href="#">[1][3]</a> Insoluble in EtO.	Confirms salt formation. <a href="#">[1][3]</a> Free base is soluble in organic solvents. <a href="#">[1][3]</a>

## Analytical Workflow Diagram



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Figure 2: Logical flow for NMR validation of the N-methyl group.

## Part 5: Safety & Handling

- LiAlH

: Reacts violently with water.[1][3] Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.

- Serotonergic Potency: N-Methylserotonin is a potent 5-HT agonist.[1][2][3][5] Avoid inhalation of dust.[1][3] Wear full PPE (gloves, goggles, respirator) during the weighing of the final salt. [3]
- Oxalic Acid: Toxic and corrosive.[1][3] Avoid skin contact.[1][3]

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